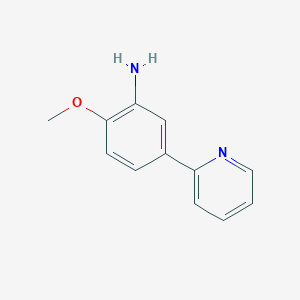

2-Methoxy-5-(pyridin-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-pyridin-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAADUUDUGSTQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 5 Pyridin 2 Yl Aniline and Its Derivatives

Direct Synthesis Approaches to the Core 2-Methoxy-5-(pyridin-2-yl)aniline Structure

The direct formation of the pivotal carbon-carbon bond between the aniline (B41778) and pyridine (B92270) rings is most effectively accomplished using metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction stands out as the most prominent and well-documented method.

Suzuki-Miyaura Cross-Coupling Strategies and Optimizations

The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, is the cornerstone for synthesizing this compound. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, this translates to the reaction of a substituted aniline halide with a pyridylboronic acid derivative or vice versa.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands, as well as the reaction conditions. The presence of the free amine group in the aniline precursor and the nitrogen atom in the pyridine ring can pose challenges, such as catalyst inhibition. arkat-usa.orgresearchgate.net Therefore, robust catalyst systems are required.

Recent studies on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines have identified highly effective catalyst systems. nih.gov One particularly successful system employs a CataCXium A palladacycle, which has demonstrated high yields in the coupling of various boronic esters with ortho-bromoanilines. nih.gov The optimization of reaction conditions revealed that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as the solvent significantly improves the yield. nih.gov

A general catalytic system for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids involves the use of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 with a suitable phosphine (B1218219) ligand. organic-chemistry.org For challenging substrates like electron-deficient heteroaryl boron derivatives, catalysts based on phosphite (B83602) or phosphine oxide ligands have shown high activity. nih.gov The choice of base is also critical, with common options including potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), and sodium carbonate (Na2CO3). mdpi.comlibretexts.org Reactions are typically conducted in a solvent mixture, such as 1,4-dioxane (B91453) and water, at elevated temperatures. mdpi.com

Table 1: Exemplary Catalyst Systems and Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids/Esters

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CataCXium A palladacycle | K3PO4 | 2-MeTHF | 90 | 91-95 | nih.gov |

| Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 11 | nih.gov |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 | Moderate to Good | mdpi.com |

| Pd2dba3 / Ligand 1 | K3PO4 | Dioxane | RT-100 | 74-82 | nih.gov |

| Ligand 1 refers to a specific phosphite or phosphine oxide ligand mentioned in the reference. |

The two primary Suzuki-Miyaura pathways to this compound involve the coupling of:

5-Bromo-2-methoxyaniline (B1307452) with a 2-pyridylboronic acid derivative .

2-Halopyridine with (2-methoxy-5-aminophenyl)boronic acid .

The first approach is often preferred due to the commercial availability and straightforward synthesis of 5-bromo-2-methoxyaniline. chemicalbook.comsigmaaldrich.compharmaffiliates.comthermofisher.com

A significant challenge in using 2-pyridylboronic acids is their propensity for protodeboronation, a decomposition pathway that reduces coupling efficiency. nih.gov To circumvent this, more stable boronic acid equivalents are often employed. These include:

Pinacol (B44631) esters of pyridylboronic acid (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) : These are generally more stable and can be synthesized by the palladium-catalyzed cross-coupling of a halopyridine with bis(pinacolato)diboron (B136004). arkat-usa.orgresearchgate.net A one-pot procedure where the boronic ester is generated in situ and then coupled with the aryl halide has been developed, offering a streamlined synthetic route. google.com

Lithium triisopropyl 2-pyridylboronates : These can be readily prepared from the corresponding 2-halopyridine and have been shown to be effective in Suzuki-Miyaura reactions with aryl and heteroaryl bromides and chlorides. nih.gov

Alkali metal triolborates : These exhibit high stability in air and water, allowing for reactions in aqueous solvents. orgsyn.org

Table 2: Common Boronic Acid Equivalents for Suzuki-Miyaura Coupling

| Boronic Acid Equivalent | Structure | Key Features | Reference(s) |

| 2-Pyridylboronic acid | Prone to protodeboronation | nih.gov | |

| 2-Pyridylboronic acid pinacol ester | Increased stability, can be isolated or generated in situ | arkat-usa.orgresearchgate.netgoogle.com | |

| Lithium triisopropyl 2-pyridylboronate | Readily prepared, effective with aryl halides | nih.gov | |

| Lithium 2-pyridyltriolborate | High stability in air and water | orgsyn.org |

Alternative Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is the most common, other metal-catalyzed cross-coupling reactions can potentially be employed for the synthesis of this compound.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. In principle, this compound could be synthesized by coupling a tributylstannylpyridine with 5-bromo-2-methoxyaniline or vice versa. While organotin reagents are highly toxic, the Stille reaction can be effective for certain substrates. libretexts.orgacs.org Copper(I) iodide has been shown to promote the Stille coupling of 2-furyltributylstannane. acs.org

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. For the synthesis of the target molecule, a potential but less direct route could involve the Heck coupling of 5-bromo-2-methoxyaniline with pyridine, followed by subsequent chemical modifications. Intramolecular Heck reactions of bromoaniline derivatives are well-established for the synthesis of various heterocyclic systems, indicating the feasibility of using such precursors in palladium-catalyzed couplings. diva-portal.orgnih.govacs.org

Multi-Step Conventional Organic Synthesis Routes

A multi-step synthesis offers a more traditional approach to constructing this compound. A plausible route would begin with a commercially available substituted aniline or pyridine, followed by a series of functional group interconversions and a final coupling step.

One potential pathway involves:

Nitration of 2-methoxyaniline: Introduction of a nitro group at the 5-position.

Bromination of the resulting nitroaniline: Introduction of a bromine atom, likely requiring specific directing group strategies.

Suzuki-Miyaura coupling: Reaction of the brominated nitroaniline with a 2-pyridylboronic acid derivative.

Reduction of the nitro group: Conversion of the nitro group to the final amine functionality.

Alternatively, a route starting from pyridine could be envisioned, involving the introduction of a bromine or boronic acid functionality at the 2-position, followed by coupling with a suitable methoxy-substituted aniline derivative. libretexts.org

Synthesis of Key Intermediates and Precursors

The successful synthesis of this compound is contingent on the availability of key precursors.

Synthesis of 5-Bromo-2-methoxyaniline: This key intermediate is readily synthesized from 2-methoxyaniline (o-anisidine). A common method involves the bromination of 2-methoxyaniline using a mild brominating agent such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) in a solvent like methylene (B1212753) chloride at low temperatures. prepchem.com This method provides the desired product in high yield.

Synthesis of 2-Pyridylboronic Acid and its Esters: As previously mentioned, 2-pyridylboronic acid itself can be challenging to handle. Its more stable pinacol ester is a common alternative. The synthesis of 2-pyridylboronic acid pinacol ester is typically achieved through a palladium-catalyzed cross-coupling reaction of a 2-halopyridine (e.g., 2-bromopyridine) with bis(pinacolato)diboron in the presence of a base. arkat-usa.orgresearchgate.net There are five main approaches to synthesizing pyridinylboronic acids and their esters: halogen-metal exchange followed by borylation, directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents, iridium or rhodium-catalyzed C-H or C-F borylation, and [4+2] cycloadditions. arkat-usa.org

Halogenated Methoxy-Aniline Derivatives

A common approach to synthesizing this compound involves the use of halogenated methoxy-aniline derivatives. These compounds serve as electrophilic partners in cross-coupling reactions. The halogen atom, typically bromine or chlorine, provides a reactive site for the formation of a new carbon-carbon bond with a pyridine-containing nucleophile.

The regioselective halogenation of methoxy-anilines is a critical step in preparing these intermediates. Classical methods of electrophilic aromatic substitution can be challenging with electron-rich anilines due to high reactivity, which can lead to a lack of regioselectivity and over-halogenation. nih.gov To address this, methods involving the temporary protection of the aniline's amino group are often employed to control the position of halogenation. beilstein-journals.org For instance, direct chlorination of unprotected anilines can be achieved with high regioselectivity using copper(II) chloride in an ionic liquid. beilstein-journals.org

An alternative strategy involves the use of N,N-dialkylaniline N-oxides, which allows for selective para-bromination or ortho-chlorination upon treatment with thionyl bromide or thionyl chloride, respectively. nih.gov This method provides a practical route to specifically halogenated anilines. nih.gov

Substituted Pyridine Intermediates

The other essential component in the synthesis is a substituted pyridine that can act as a nucleophilic or organometallic reagent. A prevalent method involves the use of 2-halopyridines which can be coupled with a methoxy-aniline derivative. For instance, a synthesis method for a related compound, 2-methoxy-5-(pyridin-2-yl)pyridine, involves the reaction of 5-bromo-2-methoxypyridine (B44785) with bis(pinacolato)diboron to form a boronic acid ester, which then reacts with a 2-halogenated pyridine. google.com This Suzuki coupling approach is a widely used and efficient method for creating the biaryl linkage.

Functionalization and Derivatization Strategies of this compound

The this compound scaffold offers multiple sites for further chemical modification, allowing for the creation of a diverse library of derivatives. These modifications can be targeted at the aniline nitrogen, the pyridine ring, or the aniline ring system itself.

Reactions at the Aniline Nitrogen: Alkylation and Acylation

The primary amine group of the aniline moiety is a key site for functionalization. It can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents such as alkyl halides in the presence of a base. google.commdpi.com For example, the reaction of an aniline derivative with an alkyl halide in a solvent like dimethylformamide (DMF) with a base like potassium carbonate is a common method. smolecule.com

N-Acylation involves the reaction of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. rsc.orgresearchgate.net This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For instance, acylation can be performed using acetic anhydride in pyridine. These acylated derivatives can serve as intermediates for further transformations or as final products with distinct biological activities.

| Reaction | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2-methoxy-5-(pyridin-2-yl)aniline |

| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | N-Acyl-2-methoxy-5-(pyridin-2-yl)aniline |

Modifications of the Pyridine Ring

The pyridine ring of this compound is also amenable to various functionalization reactions. Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. nih.gov

Direct C-H functionalization of the pyridine ring is a powerful tool for introducing new substituents. nih.gov Transition metal-catalyzed reactions, using catalysts based on palladium, rhodium, or ruthenium, can enable the direct arylation, alkenylation, or alkylation of the pyridine ring. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, the use of a directing group can guide the functionalization to a specific position on the pyridine ring. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Aniline Ring System

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methoxy (B1213986) groups. lkouniv.ac.in These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aniline ring. libretexts.org Halogenation can be performed with elemental halogens, often in the presence of a Lewis acid catalyst. lkouniv.ac.in It is important to note that the high reactivity of the aniline ring can sometimes lead to multiple substitutions, and controlling the reaction conditions is crucial to achieve the desired mono-substituted product. lkouniv.ac.in The amino group's strong activating effect can sometimes be modulated by converting it into an amide to allow for more controlled substitution.

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of a molecule with multiple reactive sites like this compound is a key challenge in synthetic chemistry. Several strategies are employed to control the position of new functional groups.

One powerful technique is the use of directing groups . nih.govuni-muenchen.de A directing group can coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. nih.gov For example, the pyridine nitrogen itself can act as a directing group, guiding ortho-arylation of the aniline ring in the presence of a palladium catalyst. nih.gov

Another approach to achieve regioselectivity is through the careful control of electronic and steric effects . bath.ac.uk The inherent electronic properties of the substituents on the aromatic rings can favor substitution at certain positions. For instance, the electron-donating amino and methoxy groups on the aniline ring direct electrophilic attack to specific locations. lkouniv.ac.in Steric hindrance can also play a role in preventing substitution at certain crowded positions.

By strategically combining these techniques, chemists can selectively modify different parts of the this compound molecule to synthesize a wide range of derivatives with tailored properties for various applications.

Purification and Isolation Techniques for Synthetic Products

The final and crucial step in any synthetic sequence is the purification of the crude product and the isolation of the desired compound in a pure form. For this compound and its derivatives, a range of techniques are employed, with the selection being tailored to the specific characteristics of the compound and the impurities present. The progress of purification is typically monitored by analytical methods such as Thin Layer Chromatography (TLC) to ensure the effective removal of contaminants. nih.gov

Chromatographic Methods

Column chromatography is a fundamental and widely used technique for the purification of this compound derivatives. rsc.orggoogle.com This method separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

Column Chromatography:

The choice of stationary and mobile phases is critical for achieving effective separation.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for these types of compounds due to its polarity and ability to separate a wide range of organic molecules. rsc.orggoogle.com In some cases, alumina (B75360) may also be employed. google.com

Mobile Phase (Eluent): A variety of solvent systems can be used as the mobile phase. The selection is typically based on the polarity of the compounds to be separated. A gradient of solvents with increasing polarity is often used to first elute the less polar impurities and then the more polar product. Common eluent systems include mixtures of petroleum ether and ethyl acetate (B1210297), or n-hexanes and diethyl ether. rsc.orggoogle.com For instance, a crude product might be purified by chromatography on silica gel, eluting with graded mixtures of light petroleum and ethyl acetate. google.com

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

| Silica Gel | Petroleum Ether / Ethyl Acetate | 2-(1-Benzylpiperidine-4-carboxamido)-4-chloroanisole | google.com |

| Silica Gel | n-Hexanes / Diethyl Ether | 3-(2-methyloxetan-2-yl)pyridine derivatives | rsc.org |

| Alumina (with 5% water) | Chloroform (B151607) | N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzylpiperazine-1-carboxamide | google.com |

High-Performance Liquid Chromatography (HPLC):

For analytical purposes and for preparative isolation of smaller quantities, High-Performance Liquid Chromatography (HPLC) is a powerful tool. A reverse-phase HPLC method has been described for a chloro-derivative of this compound, which is noted to be scalable for preparative separation. sielc.com

| Column Type | Mobile Phase | Application | Reference |

| Reverse Phase (RP) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility) | Analysis and preparative separation of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline | sielc.com |

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. smolecule.comijsr.net This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is crucial for successful recrystallization.

| Recrystallization Solvent(s) | Compound Type | Reference |

| Methanol | 5,6-dichloro-1-(4-(4-Chlorophenyl)thiazol-2-yl)-4-(4-methoxyphenyl)pyridin-2(1H)-one derivative | ijsr.net |

| Ethanol | 1-(4-(4-Chlorophenylthiazol-2-yl)-4-(4-Methoxyphenyl)pyridine-2,6(1H,3H)-dione derivative | ijsr.net |

| Ether / Petroleum Ether | A derivative of 2-methoxy-5-chloro aniline | google.com |

| Boiling Water | 3-(4-methoxyphenyl)-2,3-diene-pentanedioic acid | ijsr.net |

Extraction

Liquid-liquid extraction is a common work-up procedure used to separate the desired product from a reaction mixture or to remove impurities. nih.govgoogle.com This technique is based on the differential solubility of the compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, after a reaction, the mixture might be diluted with water and extracted with an organic solvent like ethyl acetate or chloroform to isolate the product. nih.govgoogle.com The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude product, which can then be further purified by chromatography or recrystallization. google.com

Filtration and Drying

Following precipitation or crystallization, the solid product is isolated by filtration. nih.govgoogle.com The collected solid is then washed with a suitable solvent to remove any remaining soluble impurities. Finally, the purified solid is dried under vacuum to remove any residual solvent. nih.govgoogle.com

Reactivity and Mechanistic Investigations of 2 Methoxy 5 Pyridin 2 Yl Aniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a site of significant chemical reactivity. The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions. However, in 2-Methoxy-5-(pyridin-2-yl)aniline, the positions ortho and para to the amino group are already substituted (with the methoxy (B1213986) and pyridin-2-yl groups, respectively), which will influence the regioselectivity of its reactions.

The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile, readily reacting with a variety of electrophiles. This reactivity is central to many of the transformations that anilines undergo. The methoxy group, being an electron-donating group, further enhances the nucleophilicity of the aniline nitrogen. Conversely, the pyridin-2-yl group, being electron-withdrawing, will have a deactivating effect on the aniline ring, though this effect is somewhat attenuated by its meta position relative to the amino group.

Common electrophilic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation. In the case of this compound, the substitution pattern will direct incoming electrophiles to the remaining unsubstituted positions on the aniline ring. The strong activating effect of the amino group, combined with the directing effect of the methoxy group, would be expected to favor substitution at the position ortho to the amino group and para to the methoxy group.

| Reaction Type | Typical Electrophile | Expected Product |

| Halogenation | Br₂, Cl₂ | Halogenated aniline derivative |

| Nitration | HNO₃/H₂SO₄ | Nitrated aniline derivative |

| Sulfonation | H₂SO₄ | Sulfonated aniline derivative |

| Acylation | Acyl chlorides, Anhydrides | N-acylated aniline derivative |

This table is based on the general reactivity of anilines and the expected directing effects of the substituents in this compound.

Anilines are susceptible to oxidation, and the oxidation of aniline itself can lead to a variety of products, including nitrobenzene, azoxybenzene, azobenzene, and polymeric materials. The specific outcome of the oxidation of this compound would depend on the oxidizing agent used and the reaction conditions. The presence of the electron-donating amino and methoxy groups makes the molecule particularly prone to oxidation.

The oxidation can be broadly categorized into two types:

Non-selective oxidation: Strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of nitro derivatives.

Selective oxidation: Milder oxidizing agents can lead to the formation of dimeric products or other coupled species.

The stability of this compound is therefore limited in the presence of strong oxidizing agents or under conditions that promote autoxidation.

Reactivity Profile of the Pyridine (B92270) Moiety

The pyridine ring in this compound introduces a basic nitrogen atom and an electron-deficient aromatic system, which contrasts with the electron-rich nature of the aniline ring.

The nitrogen atom of the pyridine ring is basic due to the presence of a lone pair of electrons in an sp² hybrid orbital. This lone pair is not involved in the aromatic system and is therefore available for protonation. The basicity of the pyridine nitrogen in this compound will be influenced by the electronic effects of the substituent on the pyridine ring. The anilino-methoxy-phenyl group at the 2-position of the pyridine ring is a bulky, electron-donating group, which would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

In contrast, the aniline nitrogen is significantly less basic. The lone pair on the aniline nitrogen is delocalized into the benzene ring, making it less available for protonation. Therefore, in the presence of a single equivalent of acid, protonation is expected to occur selectively at the pyridine nitrogen.

| Nitrogen Atom | Hybridization | Basicity | Reason |

| Pyridine Nitrogen | sp² | More Basic | Lone pair is localized and available for protonation. |

| Aniline Nitrogen | sp² (delocalized) | Less Basic | Lone pair is delocalized into the aromatic ring. |

This table provides a qualitative comparison of the basicity of the two nitrogen atoms in this compound.

The presence of two nitrogen atoms in this compound makes it an excellent candidate as a ligand in coordination chemistry. It can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the aniline nitrogen, forming a stable five-membered chelate ring.

Studies on structurally similar ligands, such as 4-methoxy-N-(pyridin-2-ylmethylene) aniline, have shown that they can form stable complexes with a variety of transition metals, including zinc(II), palladium(II), and cadmium(II). researchgate.net In these complexes, the ligand coordinates to the metal center through the imine nitrogen and the pyridine nitrogen. By analogy, this compound is expected to form similar complexes, coordinating through the aniline and pyridine nitrogens.

The coordination geometry of the resulting metal complexes would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Potential geometries include square planar, tetrahedral, and octahedral.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) on the aniline ring is an electron-donating group due to the resonance effect of the oxygen lone pairs. It is generally a stable functional group, but it can undergo cleavage under harsh conditions, such as with strong acids like HBr or HI, to yield the corresponding phenol. This reaction proceeds via a nucleophilic substitution mechanism.

Furthermore, the methoxy group can influence the reactivity of the aromatic ring. As an activating group, it directs electrophilic substitution to the ortho and para positions. In this compound, the position para to the methoxy group is occupied by the amino group, and one ortho position is unsubstituted, making it a potential site for electrophilic attack, along with the positions activated by the amino group.

Mechanistic Studies of Key Transformations Involving this compound

The mechanistic understanding of reactions involving this compound is crucial for predicting its behavior in synthetic transformations and its coordination properties with metal ions. Such studies would typically involve a combination of kinetic analysis, spectroscopic identification of transient species, and computational modeling to elucidate the precise steps of a reaction.

Reaction Kinetics and Rate Determinations

Currently, there is a lack of published data specifically detailing the reaction kinetics and rate determinations for the derivatization or complexation of this compound. Hypothetically, kinetic studies for a given reaction, for instance, an electrophilic aromatic substitution on the aniline ring, would be designed to determine the reaction order with respect to each reactant and any catalysts involved.

A hypothetical kinetic experiment for the bromination of this compound could be monitored by techniques such as UV-Vis spectroscopy or HPLC to measure the disappearance of the starting material or the appearance of the product over time. The data obtained would be used to derive a rate law, which provides quantitative information about the reaction mechanism.

Table 1: Hypothetical Kinetic Data for the Bromination of this compound

| Experiment | Initial [Substrate] (M) | Initial [Br2] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

Note: This table is illustrative and not based on experimental data.

From such hypothetical data, one could infer the reaction order. For example, the doubling of the initial rate when the substrate concentration is doubled (Experiment 2 vs. 1) would suggest a first-order dependence on the substrate. The lack of change in the initial rate when the bromine concentration is doubled (Experiment 3 vs. 1) would suggest a zero-order dependence on bromine under these specific conditions, which could imply that the rate-determining step does not involve bromine directly.

Identification of Reaction Intermediates

The identification of reaction intermediates is a cornerstone of mechanistic investigation. For this compound, intermediates in derivatization reactions, such as electrophilic substitution, would likely involve the formation of a sigma complex (arenium ion). In complexation reactions with metal ions, the formation of coordination intermediates could be expected.

Techniques such as low-temperature NMR spectroscopy could potentially be used to observe and characterize these transient species. For instance, in an electrophilic nitration reaction, the formation of a Wheland intermediate could be confirmed by the appearance of characteristic signals in the ¹H and ¹³C NMR spectra at low temperatures where the intermediate is more stable.

Table 2: Hypothetical Spectroscopic Data for a Sigma Complex Intermediate

| Spectroscopic Technique | Observed Feature | Implication |

| Low-Temperature ¹H NMR | Downfield shift of aromatic protons, appearance of a signal for a sp³-hybridized carbon-bound proton | Formation of a positively charged, non-aromatic intermediate |

| Low-Temperature ¹³C NMR | Appearance of a signal for a sp³-hybridized carbon in the aromatic ring | Confirmation of the sigma complex structure |

| Transient Absorption Spectroscopy | Observation of a short-lived absorbing species | Detection of a reaction intermediate |

Note: This table is illustrative and not based on experimental data.

Proposed Reaction Mechanisms for Derivatization and Complexation

Based on the functional groups present in this compound, several reaction mechanisms can be proposed for its derivatization and complexation.

Derivatization (Electrophilic Aromatic Substitution):

The aniline ring is activated towards electrophilic substitution by the electron-donating methoxy and amino groups. The directing effects of these groups would influence the position of substitution. The methoxy group is ortho-, para-directing, and the amino group is also strongly ortho-, para-directing. Given the substitution pattern, electrophilic attack would be expected to occur at the positions ortho or para to the amino group and ortho to the methoxy group.

A general mechanism for electrophilic aromatic substitution would involve:

Generation of an electrophile: The specific electrophile would depend on the reaction (e.g., NO₂⁺ for nitration, Br⁺ for bromination).

Nucleophilic attack: The electron-rich aniline ring attacks the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity and yielding the substituted product.

Complexation:

The pyridine nitrogen and the aniline nitrogen both possess lone pairs of electrons, making them potential coordination sites for metal ions. The pyridine nitrogen is generally a better Lewis base than the aniline nitrogen due to the delocalization of the aniline nitrogen's lone pair into the aromatic ring. Therefore, initial coordination is more likely to occur at the pyridine nitrogen.

A proposed mechanism for complexation with a metal ion (Mⁿ⁺) could involve:

Initial Coordination: The pyridine nitrogen of this compound acts as a Lewis base and donates its lone pair to the metal ion to form an initial complex.

Chelation (if applicable): Depending on the metal ion and reaction conditions, the aniline nitrogen could also coordinate to the same metal center, forming a bidentate chelate. This would be influenced by the steric environment around the metal and the flexibility of the ligand.

Further computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in providing a more detailed and quantitative understanding of these proposed mechanisms, including the calculation of activation energies and the visualization of transition states and intermediates.

Coordination Chemistry and Ligand Applications of 2 Methoxy 5 Pyridin 2 Yl Aniline

Ligand Characteristics and Chelation Properties

The coordination behavior of 2-Methoxy-5-(pyridin-2-yl)aniline is primarily defined by its capacity to act as a bidentate ligand and the electronic influence of its methoxy (B1213986) substituent.

Bidentate N,N'-Donor Ligand Capabilities

This compound and its derivatives are effective bidentate N,N'-donor ligands. researchgate.net This capability stems from the presence of two nitrogen atoms—one in the pyridine (B92270) ring and the other in the aniline's amino group—which can simultaneously coordinate to a metal center. This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry. The coordination typically involves the nitrogen atoms of the pyridine and the amine moieties, as demonstrated in various palladium(II) complexes. researchgate.net This dual-point attachment enhances the stability of the resulting metal complexes compared to monodentate ligands.

Influence of the Methoxy Group on Coordination Behavior

The methoxy (-OCH3) group, positioned on the aniline (B41778) ring, exerts a significant electronic influence on the ligand's coordination properties. As an electron-donating group, it increases the electron density on the aniline nitrogen atom. This enhanced electron density can, in turn, affect the ligand's basicity and its binding affinity for metal ions. acs.org In studies of related palladium(II) complexes with substituted (pyridin-2-yl)methyl-aniline ligands, it has been observed that the presence of an electron-donating group, such as methoxy, can decrease the rate of substitution of ancillary ligands like chloride. researchgate.net This effect is attributed to the strengthening of the metal-ligand bond. Conversely, electron-withdrawing groups tend to increase the substitution rate. researchgate.net The methoxy group can also influence the photophysical properties of the resulting complexes, as seen in copper(I) complexes where it can lead to a red shift in emission wavelengths by increasing the electron density of the ligand system. kaust.edu.sa

Synthesis and Characterization of Metal Complexes

The versatile chelating nature of this compound and its analogues allows for the synthesis of a wide array of complexes with various transition metals. These complexes have been characterized using techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction to determine their structures and properties.

Complexes with Transition Metals (e.g., Pd(II), Zn(II), Cd(II), Cu(I), Ir(III), Rh(III))

A variety of transition metal complexes featuring ligands structurally similar to this compound have been successfully synthesized and studied.

Palladium(II): Pd(II) complexes, such as those with 4-methoxy-N-(pyridin-2-ylmethyl)aniline, are typically synthesized by reacting the ligand with a palladium precursor like [PdCl2(CH3CN)2]. researchgate.netresearchgate.net These complexes have been investigated for their potential applications in catalysis. researchgate.net

Zinc(II) and Cadmium(II): Complexes of Zn(II) and Cd(II) with related aniline-pyridine ligands have been prepared and structurally characterized. researchgate.netacs.org For instance, the reaction of 4-methoxy-N-(pyridin-2-ylmethylene)aniline with zinc chloride or cadmium bromide yields the corresponding metal complexes. researchgate.net

Copper(I): Copper(I) complexes have been synthesized using ligands like 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2yl-methylene-amine, often in the presence of phosphine (B1218219) ancillary ligands. researchgate.net These complexes are of interest for their luminescent and catalytic properties. researchgate.net

Iridium(III) and Rhodium(III): Half-sandwich Ir(III) and Rh(III) complexes have been synthesized with related N-methyl-N-(pyridin-2-ylmethyl)aniline ligands. researchgate.net These compounds are relevant in the context of transfer hydrogenation catalysis.

Coordination Geometries and Stereochemistry

The geometry of the metal complexes formed with this compound and its derivatives is influenced by the metal ion's coordination preferences, the ligand's bite angle, and the presence of other ligands.

| Metal Ion | Typical Coordination Geometry | Example Complex Reference |

| Pd(II) | Distorted Square Planar | researchgate.netnih.govresearchgate.net |

| Zn(II) | Distorted Tetrahedral | researchgate.netnih.govacs.org |

| Cd(II) | Trigonal Bipyramidal (dimeric), Octahedral | researchgate.net |

| Cu(I) | Pseudo-tetrahedral | researchgate.net |

| Ir(III) | Octahedral | rsc.orgnih.gov |

| Rh(III) | Octahedral | acs.org |

For example, Pd(II) complexes with (pyridin-2-yl)methyl-aniline type ligands consistently adopt a distorted square planar geometry. researchgate.netnih.govresearchgate.net Zn(II) complexes with similar ligands typically exhibit a distorted tetrahedral geometry. researchgate.netnih.govacs.org Cadmium(II) complexes can show more varied stereochemistry, including five-coordinate trigonal bipyramidal and six-coordinate octahedral geometries, depending on the stoichiometry and the specific ligand. researchgate.net Copper(I) complexes with related N,N'-donor ligands and phosphine ancillary ligands have been found to adopt a pseudo-tetrahedral geometry. researchgate.net Iridium(III) and Rhodium(III) complexes generally favor an octahedral coordination environment. rsc.orgnih.govacs.org

Impact of Ancillary Ligands on Complex Formation and Properties

Ancillary ligands, which are other ligands in the coordination sphere of the metal besides the primary ligand of interest, play a crucial role in modulating the properties of the final complex.

In Copper(I) complexes, the choice of phosphine ancillary ligands, such as triphenylphosphine (B44618) (PPh3) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), significantly affects the luminescence and catalytic activity. researchgate.net For instance, complexes with the dppe ligand have shown greater activity in the amination of iodobenzene (B50100) compared to those with PPh3. researchgate.net The electronic properties of the ancillary ligands also have a notable impact; less electron-donating bipyridine ligands in certain Cu(I) complexes led to faster reaction rates in cross-coupling reactions. nih.gov

For Iridium(III) complexes, ancillary ligands have a substantial effect on the electronic structure and excited-state dynamics, which is critical for applications in areas like organic light-emitting diodes (OLEDs). nih.gov The ancillary ligand can influence the energy of the highest occupied molecular orbital (HOMO) and the emission wavelength of the complex. nih.govresearchgate.net The coordination mode of the ancillary ligand can also significantly modulate the photoluminescence quantum yield. rsc.org The stability of Ir(III) complexes can be improved by using chelating ancillary ligands. bohrium.com

Structural Diversity and Supramolecular Assembly of Metal Complexeslibretexts.orgnih.gov

The ligand this compound possesses both hard (nitrogen of the amine) and borderline (nitrogen of the pyridine) donor atoms, allowing it to form stable complexes with a variety of metal ions. The resulting metal ensembles exhibit fascinating structural motifs and are often influenced by the electronic and steric characteristics of the ligand. nih.gov The assembly of these individual complex units into larger supramolecular architectures is governed by subtle non-covalent forces.

X-ray Crystallographic Analysis of Coordination Structureslibretexts.orgacs.orgmdpi.com

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the coordination geometry of metal complexes. While the specific crystal structure of a this compound complex is not detailed in the provided search results, analysis of closely related ligands provides significant insight into its expected coordination behavior. Ligands containing pyridine and aniline or amine moieties have been shown to form complexes with various geometries depending on the metal ion, its oxidation state, and the other coordinating ligands. researchgate.net

For instance, palladium(II) complexes with similar N,N-donor ligands frequently adopt distorted square planar geometries, coordinating through the nitrogen atoms of the pyridine and amine groups along with two other ligands, such as halides. researchgate.net In contrast, zinc(II) and cadmium(II) have been observed to form complexes with distorted tetrahedral and five-coordinated trigonal bipyramidal geometries, respectively. researchgate.net Copper(II) can exhibit distorted square planar or octahedral structures. researchgate.net A dinuclear copper(II) complex bridged by methoxy(pyridin-2-yl)methanolate ligands has also been characterized, where each Cu(II) ion has a square-planar geometry. researchgate.net Similarly, a nickel(II) complex with a related Schiff base ligand was found to have a pseudo-octahedral coordination environment. nih.gov

The coordination of this compound is expected to be primarily bidentate, chelating to a metal center via the pyridinyl nitrogen and the amino nitrogen to form a stable five-membered ring. The specific bond lengths and angles would be contingent on the identity of the metal ion.

| Metal Complex System (Related Ligands) | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [L PdCl₂] (L = 4-methoxy-N-(pyridin-2-ylmethyl) aniline derivative) | Pd(II) | Distorted Square Planar | Coordination via pyridine and amine nitrogens. | researchgate.net |

| [(L)ZnCl₂] (L = 4-methoxy-N-(pyridin-2-ylmethylene) aniline derivative) | Zn(II) | Distorted Tetrahedral | N,N chelation from the ligand. | researchgate.net |

| [Cu₂(C₇H₈NO₂)₂Cl₂] | Cu(II) | Square Planar (per Cu) | Dinuclear structure with bridging ligands; Cu-Cu separation of 3.005 (1) Å. | researchgate.net |

| [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)] | Ni(II) | Pseudo-octahedral | Coordination of a Schiff base ligand and two β-diketonate ligands. | nih.gov |

| [Cu(L)(dppe)]BF₄ (L = 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2yl-methylene-amine) | Cu(I) | Irregular Pseudo-tetrahedral | Coordination includes bidentate Schiff base and a diphosphine ligand. | researchgate.net |

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular chemistry of coordination compounds is heavily influenced by non-covalent interactions, which dictate the packing of molecules in the crystal lattice. researchgate.net For complexes of this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces in constructing higher-order assemblies.

π-π Stacking: The aromatic pyridine and aniline rings are well-suited for π-π stacking interactions. mdpi.com These interactions occur when the electron-rich π-system of one aromatic ring interacts with the electron-poor π-system of a neighboring ring. Such interactions greatly contribute to the construction and stabilization of highly ordered structures. mdpi.com In related systems, π-π stacking between pyridine rings has been observed to create a well-defined three-dimensional structure. researchgate.net The distances between the centroids of interacting rings are typically in the range of 3.30–3.80 Å. nih.gov The influence of metal coordination can sometimes lead to stronger π-π stacking interactions than those found in purely organic systems. researchgate.net

Electronic Properties of Coordination Compoundsacs.org

The electronic properties of coordination compounds derived from this compound are dominated by charge-transfer transitions. These transitions, which involve the movement of an electron between the metal and the ligand, are responsible for the often intense colors of these complexes and are fundamental to their potential applications in areas like photocatalysis and light-harvesting. nih.govrsc.org

Ligand-to-Metal Charge Transfer (LMCT) Phenomena

Ligand-to-Metal Charge Transfer (LMCT) is a type of electronic transition where an electron moves from a ligand-based molecular orbital to a metal-based orbital. libretexts.org This phenomenon typically occurs when an electron-rich ligand is bound to a metal ion in a relatively high oxidation state (i.e., electron-poor). The process results in the formal reduction of the metal center and gives rise to intense absorption bands in the UV-visible spectrum. libretexts.org

The this compound ligand is an excellent candidate for participating in LMCT. The aniline ring, particularly when substituted with the electron-donating methoxy group, possesses high-energy filled π-orbitals. When coordinated to an oxidizing metal center, irradiation with light of an appropriate energy can promote an electron from these ligand orbitals to an empty or partially filled d-orbital on the metal. libretexts.org LMCT excited states are capable of undergoing a wide array of photochemical reactions, making complexes that exhibit these transitions promising for various applications. rsc.orgrsc.org

Metal-to-Ligand Charge Transfer (MLCT) Transitionsrsc.org

Conversely, Metal-to-Ligand Charge Transfer (MLCT) involves the photo-induced excitation of an electron from a metal-centered d-orbital to a low-lying empty ligand-based orbital. libretexts.org This is common for complexes containing a metal in a low oxidation state (electron-rich) and a ligand with accessible π-acceptor orbitals. libretexts.orglu.se

In complexes of this compound, the pyridine ring contains low-energy π* antibonding orbitals that can accept an electron from a suitable metal center. libretexts.orgresearchgate.net Upon absorption of light, a d-electron from a metal such as Cu(I) or Ru(II) can be promoted to the pyridine π* orbital, resulting in the formal oxidation of the metal. libretexts.orgnih.gov These MLCT transitions are characteristically intense and are often found in the visible region of the spectrum. libretexts.org A slight red-shift in the absorption spectra of complexes compared to the free ligand is often associated with a decrease in the energy of the excited state upon coordination. researchgate.net The energy of the MLCT band can be sensitive to the solvent and the nature of other ligands present in the coordination sphere. researchgate.net

| Complex Type (Related Ligands) | Transition Type | Typical Absorption Region | Description | Reference |

|---|---|---|---|---|

| KMnO₄ | LMCT | ~530 nm | An electron from an oxygen lone pair orbital is transferred to a low-lying Mn orbital, resulting in a deep purple color. | libretexts.org |

| [Ru(bpy)₃]²⁺ | MLCT | ~450 nm | A d-electron from Ruthenium is excited to a bipyridine (bpy) π* anti-bonding orbital, causing the orange color. | libretexts.orgnih.gov |

| Cu(I) phosphine complexes with pyridine-imine ligands | MLCT | 360-450 nm | A weak, low-energy absorption attributed to the transfer of a Cu(I) electron to the ligand π* orbital. | researchgate.net |

| Silver(I) complexes with pyridine-imine ligands | MLCT / Intra-ligand | 321-359 nm | Bands are attributed to a mixture of MLCT and intra-ligand transitions. | researchgate.net |

Applications in Advanced Materials and Catalysis

Catalytic Applications of 2-Methoxy-5-(pyridin-2-yl)aniline Metal Complexes

The nitrogen atoms of the pyridine (B92270) ring and the aniline (B41778) group in this compound and its derivatives can chelate to metal centers, forming stable complexes that are effective catalysts for a range of chemical reactions. The electronic properties of the ligand, influenced by the methoxy (B1213986) substituent, can be fine-tuned to modulate the activity and selectivity of the metallic catalyst.

Polymerization Catalysis (e.g., Methyl Methacrylate)

Metal complexes featuring ligands structurally similar to this compound have demonstrated significant catalytic activity in the polymerization of vinyl monomers, such as methyl methacrylate (B99206) (MMA). For instance, palladium(II) complexes with N,N'-bidentate ligands derived from N-(pyridin-2-ylmethyl)aniline have been investigated as catalysts for MMA polymerization.

One study synthesized a series of palladium(II) complexes, [LⁿPdCl₂], where the ligands were derivatives of N-(pyridin-2-ylmethyl)aniline. The complex [L⁴PdCl₂], which contained the ligand 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)aniline (L⁴), exhibited the highest catalytic activity. When activated with modified methylaluminoxane (B55162) (MMAO) at 60°C, this catalyst achieved an activity of 1.41 x 10⁵ g of poly(methyl methacrylate) (PMMA) per mole of Pd per hour. researchgate.net The resulting PMMA had a syndiotacticity of approximately 0.70, as determined by ¹H NMR spectroscopy. researchgate.net

In a related study, a palladium(II) complex, [(L-b)PdCl₂], with the ligand 4-methoxy-N-(pyridin-2-ylmethyl)aniline, also showed high catalytic activity for MMA polymerization in the presence of modified methylaluminoxane. researchgate.net This catalyst produced high molecular weight PMMA (9.12 × 10⁵ g mol⁻¹) with a syndio-enriched character (syndiotacticity of ~0.68). researchgate.net The high molecular weight of the resulting polymer is significant, as mechanical properties like tensile strength and modulus increase with molecular weight. dntb.gov.ua

Table 1: Performance of Palladium(II) Complexes in Methyl Methacrylate (MMA) Polymerization

| Catalyst/Ligand | Co-catalyst | Temperature (°C) | Activity (g PMMA/mol Pd·h) | Polymer Molecular Weight ( g/mol ) | Syndiotacticity (rr) | Reference |

| [L⁴PdCl₂] / 2,4,5-trimethyl-N-(pyridin-2-ylmethyl)aniline | MMAO | 60 | 1.41 x 10⁵ | - | ~0.70 | researchgate.net |

| [(L-b)PdCl₂] / 4-methoxy-N-(pyridin-2-ylmethyl)aniline | MMAO | 60 | 3.80 x 10⁴ | 9.12 x 10⁵ | ~0.68 | researchgate.net |

| [L¹PdCl₂] / N-(pyridin-2-ylmethyl)aniline | MMAO | - | 3.03 x 10⁴ | - | ~0.68 | researchgate.net |

This table presents data for illustrative purposes based on the text. MMAO stands for Modified Methylaluminoxane.

Iron(II) complexes bearing bulky 2,6-bis(imino)pyridyl ligands derived from substituted anilines have also been shown to be highly active catalysts for ethylene (B1197577) polymerization when activated by methylaluminoxane (MAO). acs.org A complex with a methoxy substituent on the aniline ring produced linear polyethylene (B3416737), demonstrating the versatility of these ligand scaffolds in different polymerization reactions. acs.org

C-H Activation and Functionalization Reactions

The pyridine moiety within the this compound framework can act as a directing group, facilitating the selective activation and functionalization of C–H bonds, a powerful strategy in modern organic synthesis. nih.govnih.govacs.org Palladium-catalyzed reactions have been particularly successful in this area.

A study on the direct arylation of N-(2-pyridyl) substituted anilines demonstrated that the pyridine nitrogen directs the regioselective functionalization of the C–H bond ortho to the aniline's amino group. nih.gov Using a palladium acetate (B1210297) catalyst, various N-aryl-2-aminopyridine derivatives were successfully coupled with arylboronic acids. For example, the substrate N-(5-methoxy-[1,1′-biphenyl]-2-yl)pyridin-2-amine, which is structurally very similar to the title compound, underwent ortho-arylation. nih.gov This methodology offers an efficient route to complex biaryl structures, avoiding the need for pre-functionalized starting materials. nih.gov

Furthermore, recyclable catalytic systems have been developed for C-H activation. A ruthenium(II) catalyst in a polyethylene glycol (PEG-400)/water mixture was used for the annulation of 2-methoxy-N-(2-pyrimidyl)aniline with an internal alkyne. rsc.org The pyrimidyl group, analogous to the pyridyl group, directs the C-H activation for the construction of new heterocyclic rings. rsc.org

Amination Reactions

The directing-group ability of the pyridyl-aniline scaffold is also exploited in C–H amination reactions. 2-(Pyridin-2-yl)aniline has been successfully employed as a removable directing group to facilitate the amination of β-C(sp²)–H bonds in benzamide (B126) derivatives. rsc.org Mediated by cupric acetate in the open air, this method allows for the formation of C-N bonds with a variety of amines in moderate to good yields and with good functional group tolerance. rsc.org

In a related context, copper(I) complexes bearing Schiff base ligands derived from pyridine and substituted anilines have been shown to catalyze the amination of iodobenzene (B50100). researchgate.netresearchgate.net For instance, complexes with the ligand 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2yl-methylene-amine, when combined with phosphine (B1218219) ancillary ligands, effectively catalyzed the formation of triarylamines. researchgate.netresearchgate.net The efficiency of these copper-based systems highlights the potential of metal complexes of pyridyl-aniline type ligands in C-N bond-forming reactions.

Other Organic Transformations

Beyond polymerization and C-H functionalization, metal complexes of pyridyl-aniline derivatives are active in other significant organic transformations. The directing pyridine group used in C-H activation reactions can subsequently be cleaved, providing access to ortho-arylated aniline derivatives which are valuable synthetic intermediates. nih.gov

The structural motif of this compound is also found in ligands used for the synthesis of more complex heterocyclic systems. For example, transition-metal-catalyzed reactions, including those using copper and palladium, are employed to construct imidazo[1,2-a]pyridines from starting materials containing a 2-aminopyridine (B139424) core. beilstein-journals.orgbeilstein-journals.org These reactions often proceed through a C-N bond formation followed by cyclization.

Role as Building Blocks for Polymeric and Supramolecular Materials

The distinct functionalities within this compound make it an excellent candidate as a monomer or building block for the synthesis of advanced materials with tailored properties, such as polymers and supramolecular assemblies. fluorochem.co.uk

Integration into Polymeric Chains

The aniline and pyridine groups can be incorporated into polymer backbones through various polymerization techniques. The aniline nitrogen can participate in condensation polymerizations, while the entire molecule can be used to create coordination polymers where the pyridine and aniline nitrogens bind to metal centers, linking the monomeric units together.

For example, coordination polymers have been synthesized using ligands that are structurally related to this compound. A ligand featuring a pyridin-2-ylmethylamino group attached to an isophthalic acid moiety was used to construct 2D and 3D coordination polymers with manganese(II) and zinc(II) ions. researchgate.net These materials can exhibit interesting properties such as photoluminescence. researchgate.net The ability to form such extended networks indicates that this compound could be a valuable component in the design of functional metal-organic frameworks (MOFs) and coordination polymers. The use of pyridine-containing monomers, such as pyridinedicarboxylic acid, is also a known strategy for producing bio-based and biodegradable polyesters. google.com

Potential in Optoelectronic Materials

The inherent electronic asymmetry of the this compound scaffold, combining electron-donating and electron-withdrawing groups, suggests significant potential for applications in optoelectronic materials. This is particularly evident in the luminescent properties of its derivatives and their metal complexes.

Complexes of pyridyl-aniline derivatives with various transition metals have demonstrated notable photoluminescent properties. The emission characteristics of these materials can be tuned by modifying the ligand structure or the metal center.

For example, copper(I) complexes incorporating a Schiff base ligand derived from 2-methoxy-aniline and pyridine-2-carbaldehyde, specifically 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2yl-methyleneamine, exhibit blue-green emission in the solid state at room temperature. biosynth.com The luminescence in these complexes is attributed to a combination of intra-ligand charge transfer (ILCT) and ligand-to-ligand charge transfer (LLCT) transitions. biosynth.com Similarly, luminescent iridium(III) complexes have been developed using dipyridylmethane ether ligands, which show strong emission around 500 nm, originating from mixed metal/ligand-to-ligand charge transfer transitions. mdpi.com

Complexes of zinc(II) and cadmium(II) with N,S-chelating Schiff base ligands have also been shown to be highly luminescent. acs.org The emission intensity and wavelength can be modulated by the electronic properties of substituents on the ligand, demonstrating a clear structure-property relationship. acs.org Furthermore, Schiff base complexes of Cu(II) and Zn(II) derived from 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol have been synthesized and characterized, showing the versatility of the substituted pyridyl-aniline framework in creating photoactive materials. nih.govresearchgate.net

| Complex/Ligand | Metal Ion | Emission Color/Wavelength | Origin of Luminescence | Reference |

|---|---|---|---|---|

| 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2yl-methyleneamine | Copper(I) | Blue-Green | ILCT/LLCT | biosynth.com |

| Dipyridylmethane ether derivative | Iridium(III) | ~500 nm | MLLCT | mdpi.com |

| N,S-Chelating Schiff Base Ligands | Zinc(II), Cadmium(II) | Varies with substituent | Ligand-based | acs.org |

| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Copper(II), Zinc(II) | Not specified | Not specified | nih.govresearchgate.net |

Nonlinear optical (NLO) materials, which alter the properties of light passing through them, are crucial for technologies like optical computing and telecommunications. The charge-transfer characteristics of molecules like this compound suggest they could be precursors to potent NLO materials.

Density Functional Theory (DFT) studies on related compounds provide insight into this potential. For instance, DFT calculations performed on azo molecules based on 2-methoxy-5-nitroaniline (B165355) have been used to evaluate their molecular polarizability (α) and hyperpolarizability (β), which are key indicators of NLO activity. researchgate.net These studies confirmed that the synthesized compounds possess significant NLO properties. researchgate.net

Similar theoretical studies on other organic molecules with donor-π-acceptor frameworks have shown that the magnitude of NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. nih.govmdpi.com By calculating parameters such as the HOMO-LUMO energy gap, it is possible to predict the NLO behavior of new derivatives. nih.govmdpi.com For example, a DFT study on pyrazine (B50134) analogs highlighted the role of π-electronic delocalization across the aromatic system in enhancing NLO properties. mdpi.com These findings suggest that derivatives of this compound, which contains a strong donor (amine) and acceptor (pyridine) system, could be engineered to exhibit substantial NLO effects.

| Compound Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Azo molecules from 2-methoxy-5-nitroaniline | DFT/B3LYP | Calculation of hyperpolarizability (β) and molecular polarizability (α) indicated significant NLO properties. | researchgate.net |

| Pyrazine-thiophene carboxamides | DFT | Effect of substituents on HOMO-LUMO gap and hyperpolarizability was studied, showing tunable NLO behavior. | mdpi.com |

| Non-fullerene derivatives | DFT/B3LYP | Narrowing the HOMO-LUMO band gap in designed molecules allows for a high charge transfer rate, influencing NLO response. | nih.gov |

Sensor Development and Molecular Recognition

The ability of the this compound structure to bind to specific analytes, either through metal coordination or other noncovalent interactions, makes it a promising platform for the development of chemical sensors. The electronic properties of the molecule can be designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to a target.

A notable example is the development of a colorimetric chemosensor for the amino acid glycine (B1666218) based on the azo dye (E)-4-((5-methoxythiazolo[4,5-b]pyridine-2-yl)diazenyl)N-phenylaniline. semanticscholar.org This sensor exhibits a distinct visual color change from light pink to purple specifically in the presence of glycine, demonstrating high selectivity. semanticscholar.org This highlights how the pyridyl-aniline framework can be incorporated into larger systems for molecular recognition.

Furthermore, coordination polymers based on Zn(II) have been developed as dual-responsive luminescent sensors. bohrium.com These materials can detect specific metal ions (Cr₂O₇²⁻) and antibiotics through a fluorescence quenching mechanism. The porous and electronically active nature of these frameworks allows for selective interaction with analytes. bohrium.com The structural motifs present in this compound, which are conducive to forming such coordination polymers, underscore its potential in creating sophisticated sensor technologies for environmental and biomedical applications. The ability of the triazole ring in the related compound 2-methoxy-5-(4H-1,2,4-triazol-4-yl)aniline to form hydrogen bonds and coordinate with metal ions further illustrates the potential for enhanced molecular recognition capabilities in this class of compounds.

Spectroscopic and Structural Elucidation Methodologies

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the elucidation of the atomic and molecular structure of crystalline materials. For the compound 2-Methoxy-5-(pyridin-2-yl)aniline, XRD methodologies, encompassing both single-crystal and powder X-ray diffraction, are indispensable for a comprehensive understanding of its three-dimensional solid-state architecture and the characterization of its bulk crystalline properties.

Single Crystal X-ray Diffraction for Solid-State Structures

Should a single crystal of this compound be analyzed, the resulting data would be presented in a crystallographic information file (CIF), containing detailed structural parameters. A hypothetical representation of such data is provided in the table below to illustrate the nature of the expected findings.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C12H12N2O |

| Formula Weight | 200.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.54 |

| Volume (ų) | 1020.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.302 |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary and widely used technique for the analysis of polycrystalline or powdered solid samples. It provides a characteristic "fingerprint" of a crystalline material, which is invaluable for phase identification, purity assessment, and the study of polymorphism.

In the context of this compound, PXRD would be employed to:

Confirm Crystalline Identity: The obtained diffraction pattern, a plot of intensity versus the diffraction angle (2θ), can be compared against a reference pattern calculated from single-crystal data or a standard database to verify the identity of a synthesized batch.

Assess Sample Purity: The presence of sharp, well-defined peaks is indicative of a well-ordered crystalline material. Conversely, the appearance of unexpected peaks could signify the presence of impurities or a mixture of different crystalline phases.

Investigate Polymorphism: Different crystalline forms (polymorphs) of a compound will produce distinct PXRD patterns. This is crucial as polymorphs can exhibit different physicochemical properties, such as solubility and stability.

The PXRD pattern of a pure, crystalline sample of this compound would consist of a series of peaks at specific 2θ values, with their positions being dictated by the unit cell parameters and their intensities governed by the arrangement of atoms within the crystal structure. A hypothetical PXRD peak list is presented below to exemplify the data obtained from such an analysis.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 11.8 | 7.50 | 85 |

| 18.5 | 4.79 | 100 |

| 21.3 | 4.17 | 65 |

| 23.7 | 3.75 | 90 |

| 26.9 | 3.31 | 50 |

| 29.2 | 3.06 | 45 |

Computational and Theoretical Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methoxy-5-(pyridin-2-yl)aniline, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide a robust framework for understanding its fundamental properties. tandfonline.comresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For molecules with rotatable bonds, such as the C-C bond between the phenyl and pyridine (B92270) rings and the C-O bond of the methoxy (B1213986) group in this compound, multiple conformations can exist. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify the global minimum energy conformer, which represents the most stable arrangement of the atoms.

DFT calculations are employed to optimize the geometry, calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. chemicalbook.com The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. For similar pyridine derivatives, DFT calculations have been shown to reproduce experimental X-ray diffraction data with good accuracy. bohrium.com

Table 1: Illustrative Optimized Geometrical Parameters for a Related Pyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.1 |

| C2-N1 | 1.334 | C2-N1-C6 | 117.5 |

| C-O (methoxy) | 1.362 | C-O-C(H3) | 117.8 |

| C-N (amino) | 1.398 |

Note: This table presents illustrative data for a related pyridine derivative to demonstrate the type of information obtained from geometry optimization. Specific values for this compound would require dedicated computational studies.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.comscielo.org.za

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. In molecules like this compound, the HOMO is typically localized on the electron-rich aniline (B41778) and methoxy-substituted phenyl ring, while the LUMO is often centered on the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor (aniline moiety) to the acceptor (pyridine moiety) upon electronic excitation. scielo.org.za

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: This table provides example values for a similar aromatic amine to illustrate the concept. The actual HOMO-LUMO gap for this compound would need to be calculated specifically for that molecule.

Vibrational Frequency Analysis and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities. Comparing these theoretical spectra with experimental data allows for a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. scielo.org.zaacs.org

For this compound, characteristic vibrational modes would include:

N-H stretching of the aniline group.

C-H stretching of the aromatic rings and the methoxy group.

C=C and C=N stretching within the pyridine and phenyl rings.

C-O stretching of the methoxy group.

In-plane and out-of-plane bending modes of the various functional groups.

Theoretical calculations often show good agreement with experimental spectra, although the calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. scielo.org.zaacs.org

Table 3: Illustrative Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3500 | 3480 |

| N-H Symmetric Stretch | 3400 | 3385 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3010 |

| C=N Stretch (Pyridine) | 1610 | 1595 |

| C-O-C Asymmetric Stretch | 1250 | 1240 |

Note: This table contains representative data for similar aromatic compounds. A precise comparison for this compound would require its specific experimental and calculated spectra.

Dipole Moments and Molecular Polarizability

DFT calculations can accurately predict both the magnitude and direction of the dipole moment, as well as the components of the polarizability tensor. For this compound, the presence of the electronegative nitrogen and oxygen atoms, along with the amino and methoxy groups, is expected to result in a significant dipole moment. The polarizability is influenced by the extent of the π-conjugated system across the two aromatic rings.

Table 4: Illustrative Calculated Dipole Moment and Polarizability

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 Debye |

| Mean Polarizability (α) | 22 x 10⁻²⁴ esu |

Note: These are example values for a related molecule. Specific calculations for this compound are needed for accurate data.

Nonlinear Optical (NLO) Properties (Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response. Molecules with large β values typically possess a strong electron donor group and a strong electron acceptor group connected by a π-conjugated system, leading to significant intramolecular charge transfer. tandfonline.commdpi.com

This compound has the structural features of a potential NLO material, with the electron-donating aniline and methoxy groups and the electron-accepting pyridine ring. DFT calculations can be used to compute the components of the first hyperpolarizability tensor and the total hyperpolarizability (β_tot). The results of these calculations can guide the design of new molecules with enhanced NLO properties. For comparison, the calculated β_tot value is often benchmarked against that of a standard NLO material like urea. tandfonline.com

Table 5: Illustrative Calculated First Hyperpolarizability

| Property | Calculated Value (esu) |

| β_tot | 15 x 10⁻³⁰ |

Note: This is a representative value for a molecule with similar donor-acceptor characteristics. The actual NLO properties of this compound would need to be determined through specific computational studies.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the properties of a single, isolated molecule (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a more realistic environment, such as in a solvent or as part of a larger system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time.

For this compound, MD simulations could be used to:

Investigate the solvation structure and dynamics by simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent).

Study the conformational flexibility of the molecule in solution and the timescales of transitions between different conformers.

Analyze intermolecular interactions, such as hydrogen bonding between the aniline group and solvent molecules.

Explore its interaction with biological macromolecules, such as proteins or DNA, through molecular docking followed by MD simulations to assess the stability of the complex. bohrium.combohrium.com

MD simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic behavior of the molecule in a condensed phase, offering a more complete understanding of its properties and potential interactions.

Predictive Modeling of Reactivity and Selectivity

Currently, there is a lack of specific published studies on the predictive modeling of the reactivity and selectivity of this compound. Computational chemistry techniques, such as Density Functional Theory (DFT), are often employed to understand the electronic structure and predict the reactive behavior of molecules. These studies typically involve the calculation of various molecular properties and reactivity descriptors.